p-Naphtholbenzein

Catalog No.
S1510151
CAS No.
145-50-6
M.F
C27H18O2
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Naphtholbenzein

CAS Number

145-50-6

Product Name

p-Naphtholbenzein

IUPAC Name

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24-

InChI Key

VDDWRTZCUJCDJM-PNHLSOANSA-N

SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O

Acid-Base Titration Indicator:

p-Naphtholbenzein functions as a versatile acid-base indicator, meaning it changes color based on the surrounding solution's acidity (pH). In acidic solutions, it remains colorless, while turning yellow in neutral solutions and red in basic solutions [1]. This color change allows scientists to visually determine the endpoint of an acid-base titration, signifying the point where equal amounts of acid and base have been added.

Source

[1] PubChem. National Institutes of Health.

Chelation Studies:

p-Naphtholbenzein exhibits chelating properties, meaning it can form complex ring structures with metal ions. This property makes it valuable in studying metal-ligand interactions and their role in various biological and chemical processes [2].

Source

[2] Sigma-Aldrich. p-Naphtholbenzein.

p-Naphtholbenzein is a chemical compound with the molecular formula C27H18O. It is primarily recognized as a pH indicator, exhibiting a distinctive color change in response to varying pH levels. The compound is characterized by its ability to transition from yellow to red as the pH shifts from acidic to alkaline conditions. This property makes it particularly valuable in titrations and other analytical chemistry applications.

The structure of p-Naphtholbenzein consists of a naphthalene ring system with hydroxyl groups, which contribute to its reactivity and functionality. Its unique structural features enable it to participate in various

, primarily involving protonation and deprotonation processes due to its hydroxyl groups. These reactions are crucial for its function as a pH indicator:

  • Protonation Reaction: In acidic environments, the hydroxyl group can accept a proton, leading to a structural change that alters the compound's color.
  • Deprotonation Reaction: In alkaline conditions, the compound loses a proton, resulting in another distinct color change.

These reversible reactions are essential for its application in monitoring pH levels in various solutions.

The biological activity of p-Naphtholbenzein is noteworthy, particularly regarding its potential toxicity. Studies indicate that exposure to this compound may lead to cardiac sensitization and severe heart abnormalities. Additionally, prolonged exposure can result in liver and kidney damage, as well as allergic reactions . Due to these risks, handling p-Naphtholbenzein requires caution and adherence to safety protocols.

Several methods exist for synthesizing p-Naphtholbenzein:

  • Condensation Reactions: One common method involves the condensation of naphthols with benzaldehyde under acidic conditions.
  • Reduction Reactions: Another approach includes the reduction of naphthalene derivatives followed by subsequent reactions with hydroxyl groups.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yield and purity during synthesis.

These methods allow for the production of p-Naphtholbenzein with varying degrees of efficiency and scalability.

Interaction studies involving p-Naphtholbenzein focus on its behavior in different chemical environments. Research indicates that it can interact with various ionic species, affecting its colorimetric properties. Additionally, studies have shown that its reactivity can be influenced by the presence of other compounds, which may either enhance or inhibit its function as an indicator. Understanding these interactions is crucial for optimizing its use in analytical procedures.

Several compounds share similarities with p-Naphtholbenzein, particularly in their structural features or functional roles as indicators. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
PhenolphthaleinC20H14O4Commonly used as an acid-base indicator; transitions from colorless to pink.
Bromothymol BlueC27H28Br2O5SA pH indicator that changes from yellow to blue; used in biological applications.
Methyl OrangeC14H14N3NaO3SChanges from red to yellow; often used in titrations involving strong acids and weak bases.

p-Naphtholbenzein is unique due to its specific color transition range and structural characteristics, making it particularly suited for certain analytical applications where other indicators may not perform as effectively.

The discovery of p-naphtholbenzein (CAS 145-50-6) is rooted in early 20th-century efforts to develop reliable acid-base indicators. In 1908, German chemist Heinrich Caro synthesized the compound and identified its potential as a pH-sensitive dye. Caro, renowned for his work on indigo and alizarin dyes, recognized the compound’s ability to transition from yellow in acidic environments to blue-green in alkaline conditions, making it ideal for titration applications.

Early research focused on optimizing synthesis methods. By the 1920s, chemists systematically studied its color change range and sensitivity. The 1930s saw its adoption in complexometric titrations due to its ability to form stable complexes with metal ions. The 1950s brought improvements in purity and stability, enabling widespread use in analytical chemistry. Modern applications extend to nanotechnology and biomedical imaging, where its fluorescent properties are leveraged.

Key Historical Milestones

PeriodDevelopmental PhaseSignificance
1908Initial synthesis by Heinrich CaroFirst identification as a pH indicator
1920s–1930sSystematic study of pH-dependent behaviorEstablished transition range (pH 8.2–10.0)
1950sPurity optimizationEnabled reproducibility in titrations
2000s–PresentNanotechnology and biomedical applicationsExpanded into sensor development and imaging

Fundamental Principles of pH-Dependent Chromogenic Behavior

p-Naphtholbenzein functions as a chromogenic acid-base indicator through reversible protonation/deprotonation. Its color change is governed by two primary theories:

Ostwald Theory

Proposes that the indicator exists in two forms:

  • HIn (protonated, acidic form): Absorbs light at shorter wavelengths (yellow).
  • In⁻ (deprotonated, basic form): Absorbs longer wavelengths (blue-green).

The equilibrium is described by:
$$
Ka = \frac{[H^+] [In^-]}{[HIn]}
$$
At pH near $$ pK
a $$, both forms coexist, producing a visible color transition. For p-naphtholbenzein, $$ pK_a \approx 8.95 $$, aligning with its pH range of 8.2–10.0.

Quinonoid Theory

Explains color changes via resonance stabilization between tautomeric forms:

  • Benzenoid form (quinoid structure): Dominates in acidic conditions, absorbing at ~210 nm (yellow).
  • Quinone-phenolate form: Stabilized in alkaline conditions, absorbing at 622–626 nm (blue-green).

Table 1: Comparison of Theoretical Mechanisms

MechanismKey FeaturesSpectral Characteristics
Ostwald TheoryProtonation/deprotonation equilibriumλmax shifts from 210 nm (acidic) to 626 nm (basic)
Quinonoid TheoryResonance between tautomeric structuresEnhanced conjugation in quinone-phenolate form

Structural Determinants of Indicator Functionality

The molecular structure of p-naphtholbenzein (C₂₇H₁₈O₂) dictates its chromogenic properties.

Core Structural Features

  • Naphthol Groups: Two 4-hydroxy-1-naphthol moieties provide:
    • Chelating sites for metal ions in complexometric titrations.
    • Hydrogen-bonding capacity, influencing solubility in polar solvents (e.g., ethanol, acetone).
  • Chromophoric System: A central α-hydroxybenzylidene bridge enables:
    • Conjugation between aromatic rings, extending π-systems and lowering energy gaps for visible light absorption.
    • Resonance stabilization in alkaline conditions, critical for color transition.

Table 2: Structural Components and Functional Roles

ComponentRole in Indicator Functionality
4-Hydroxy-1-naphtholProvides protonation sites, enhances solubility in polar solvents
α-HydroxybenzylideneFacilitates resonance stabilization, enables chromophore formation

Electronic and Spectral Properties

  • Dipole Moment: 4.3–6.8 Debye units, indicative of partial charge separation in resonance structures.
  • Absorption Maxima:
    • Acidic form: λmax = 210 nm (n→π* transition in isolated naphthol groups).
    • Basic form: λmax = 622–626 nm (π→π* transition in extended conjugated system).

Synthetic Optimization

Modern synthesis involves:

  • Condensation Reaction: Coumarin derivatives react with p-nitrobenzaldehyde under alkaline conditions to form the α-hydroxybenzylidene bridge.
  • Purification: Solvent extraction (e.g., dichloromethane) and ion-exchange resin treatment to isolate high-purity product.

Physical Description

Dark red powder; [Alfa Aesar MSDS]

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

374.130679813 g/mol

Monoisotopic Mass

374.130679813 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145-50-6

General Manufacturing Information

1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-: ACTIVE

Dates

Modify: 2023-08-15

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